molecular formula C10H10O3S B108466 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide CAS No. 19086-80-7

1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide

Cat. No. B108466
CAS RN: 19086-80-7
M. Wt: 210.25 g/mol
InChI Key: RIGACQHIJQUFHR-UHFFFAOYSA-N
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Description

1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide, commonly known as ETP, is a heterocyclic compound that has been studied for its potential use in various scientific fields. ETP is a cyclic sulfone that contains a five-membered ring and a seven-membered ring. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of ETP involves its ability to generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, including DNA, proteins, and lipids. The generation of singlet oxygen by ETP can lead to cell death in cancer cells, making it a potential photosensitizer for cancer treatment.

Biochemical And Physiological Effects

ETP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. ETP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ETP has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using ETP in lab experiments is its ability to generate singlet oxygen upon irradiation with light, which can be used to study the effects of singlet oxygen on biological molecules. However, one limitation of using ETP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ETP, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP can also be further studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, the synthesis of ETP can be optimized to improve its yield and purity. Further studies can also be conducted to understand the mechanism of action of ETP and its biochemical and physiological effects.

Synthesis Methods

ETP has been synthesized using various methods, including the reaction of 2,4,6-trimethylbenzoyl chloride with 2,3-dihydrothiophene in the presence of sodium hydride, followed by oxidation with m-chloroperoxybenzoic acid. Another method involves the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with hydrogen peroxide. ETP has also been synthesized using the reaction of 2,3-dihydrothiophene with 2,4,6-trimethylbenzoyl chloride in the presence of sodium hydride, followed by oxidation with potassium permanganate.

Scientific Research Applications

ETP has been studied for its potential use in various scientific fields, including its use as a photosensitizer in photodynamic therapy for cancer treatment. ETP has also been studied for its potential use as a fluorescent probe for detecting biological molecules. In addition, ETP has been studied for its potential use as a ligand in metal complexes for catalytic reactions.

properties

CAS RN

19086-80-7

Product Name

1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

8,8-dioxo-8λ6-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one

InChI

InChI=1S/C10H10O3S/c11-8-6-2-1-3-5-4(2)7(8)10(5)14(12,13)9(3)6/h2-7,9-10H,1H2

InChI Key

RIGACQHIJQUFHR-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O

Canonical SMILES

C1C2C3C4C1C5C2C(=O)C3C4S5(=O)=O

synonyms

Octahydro-1,3,5-ethan[1]yl[2]ylidene-7-oxo-2-thiacyclobuta[cd]pentalene 2,2-dioxide

Origin of Product

United States

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